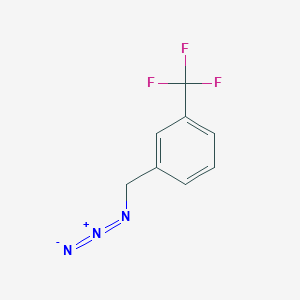

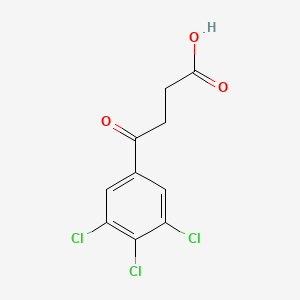

5-(3-ethoxyphenyl)-2H-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

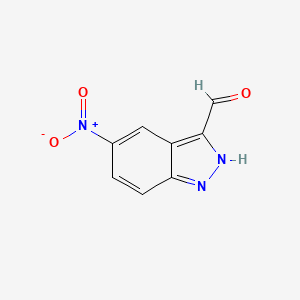

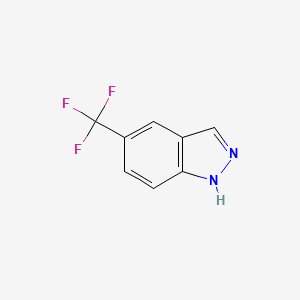

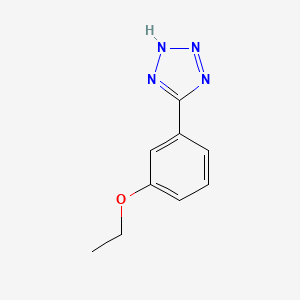

Tetrazoles are a class of synthetic heterocycles that have found extensive applications across various fields, including organic chemistry, coordination chemistry, the photographic industry, explosives, and notably in medicinal chemistry . The 5-substituted tetrazoles, such as 5-(3-ethoxyphenyl)-2H-tetrazole, are particularly significant due to their role as non-classical bioisosteres of carboxylic acids. These derivatives exhibit similar acidities but offer advantages such as higher lipophilicity and metabolic resistance, making them valuable in drug design .

Synthesis Analysis

The synthesis of 5-substituted tetrazoles, including 5-(3-ethoxyphenyl)-2H-tetrazole, can be achieved through various methods. These methods range from early procedures that utilize acidic media or proton catalysis to more recent approaches involving Lewis acids, organometallic, or organosilicon azides . A novel synthesis method for a related compound, 5-ethoxy-1-phenyl-1H-tetrazole, has been described, which may provide insights into the synthesis of 5-(3-ethoxyphenyl)-2H-tetrazole . Additionally, advancements in the field have led to the development of more efficient and eco-friendly synthesis methods, including microwave-assisted synthesis and the use of heterogeneous catalysts .

Molecular Structure Analysis

The molecular structure of 5-substituted tetrazoles has been studied using various techniques, including X-ray crystallography and solid-state NMR . For instance, the structure of 5-ethoxy-1-phenyl-1H-tetrazole has been characterized by matrix isolation FT-IR and theoretical DFT calculations, revealing details about the conformational states and dihedral angles between the phenyl and tetrazole rings . These studies provide a foundation for understanding the molecular structure of 5-(3-ethoxyphenyl)-2H-tetrazole.

Chemical Reactions Analysis

The chemical reactivity of 5-substituted tetrazoles has been explored in various studies. For example, the photochemistry of 5-ethoxy-1-phenyl-1H-tetrazole under UV irradiation has been investigated, leading to the production of ethylcyanate and phenylazide, among other photoproducts . Similarly, the photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones has been studied, resulting in the formation of carbodiimides . These findings can shed light on the potential chemical reactions involving 5-(3-ethoxyphenyl)-2H-tetrazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-substituted tetrazoles are crucial for their application in various domains. The vibrational spectra, photochemistry, and molecular structure of these compounds have been extensively characterized . Additionally, the crystal structures of tetrazole derivatives have been determined, providing insights into their planarity and intermolecular interactions . The thermal stability of these compounds has also been assessed, indicating good stability up to certain temperatures . These properties are essential for evaluating the potential use of 5-(3-ethoxyphenyl)-2H-tetrazole in practical applications.

Applications De Recherche Scientifique

Synthesis and Functionalization

5-substituted tetrazoles, including 5-(3-ethoxyphenyl)-2H-tetrazole, are used as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. They play a significant role in medicinal chemistry due to their properties as non-classical bioisosteres of carboxylic acids, offering similar acidities but higher lipophilicities and metabolic resistance. Advanced synthetic approaches have been developed for these tetrazoles, including microwave-assisted methods, highlighting their versatility in organic and medicinal chemistry applications (Roh, Vávrová, & Hrabálek, 2012).

Corrosion Inhibition

Tetrazole derivatives, such as 5-(3-ethoxyphenyl)-2H-tetrazole, have been studied for their inhibitory action on copper corrosion in chloride solutions. These compounds demonstrate significant efficiency in protecting copper from corrosion, showcasing their potential in industrial applications where corrosion resistance is crucial (Zucchi, Trabanelli, & Fonsati, 1996).

Drug Development and Pharmacodynamics

While specific research on 5-(3-ethoxyphenyl)-2H-tetrazole in drug development is limited, general studies on 5-substituted 1H-tetrazoles show their importance in medicinal chemistry. They are used as bioisosteric replacements for carboxylic acids in clinical drugs, contributing to significant advancements in drug synthesis and pharmacodynamics (Mittal & Awasthi, 2019).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.

Orientations Futures

This would involve a discussion of potential future research directions, such as further studies to elucidate the compound’s properties, potential applications, or modifications to improve its activity or safety profile.

I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!

Propriétés

IUPAC Name |

5-(3-ethoxyphenyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-2-14-8-5-3-4-7(6-8)9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJSUMJLHRQJFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617234 |

Source

|

| Record name | 5-(3-Ethoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-ethoxyphenyl)-2H-tetrazole | |

CAS RN |

568590-21-6 |

Source

|

| Record name | 5-(3-Ethoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)